molecular formula C4H6Cl4 B3068455 1,2,3,4-TETRACHLOROBUTANE CAS No. 52134-24-4

1,2,3,4-TETRACHLOROBUTANE

Cat. No.: B3068455
CAS No.: 52134-24-4
M. Wt: 195.9 g/mol
InChI Key: IXZVKECRTHXEEW-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

1,2,3,4-Tetrachlorobutane can be synthesized through various methods. One common synthetic route involves the chlorination of butadiene. The reaction typically occurs in the presence of a catalyst such as ferric chloride supported on a silica gel carrier . The reaction conditions include maintaining a dispersion in an inert liquid solvent and controlling the temperature to ensure the formation of the desired product .

Industrial production methods may involve the use of tubular reactors where gas-phase this compound is reacted with an activated fluorination reagent. The product is then collected, cooled, and liquefied, followed by alkali washing and drying to obtain the final compound .

Chemical Reactions Analysis

1,2,3,4-Tetrachlorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of this compound can lead to the formation of less chlorinated butane derivatives.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,3,4-Tetrachlorobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrachlorobutane involves its interaction with biological molecules. As a chloroalkane, it can undergo metabolic transformations in the human body, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing toxic effects. The specific molecular targets and pathways involved depend on the metabolic context and the presence of other interacting molecules .

Comparison with Similar Compounds

1,2,3,4-Tetrachlorobutane can be compared with other similar chloroalkanes, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .

Properties

CAS No.

52134-24-4

Molecular Formula

C4H6Cl4

Molecular Weight

195.9 g/mol

IUPAC Name

(2R,3R)-1,2,3,4-tetrachlorobutane

InChI

InChI=1S/C4H6Cl4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2/t3-,4-/m1/s1

InChI Key

IXZVKECRTHXEEW-QWWZWVQMSA-N

Isomeric SMILES

C([C@H]([C@@H](CCl)Cl)Cl)Cl

SMILES

C(C(C(CCl)Cl)Cl)Cl

Canonical SMILES

C(C(C(CCl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.